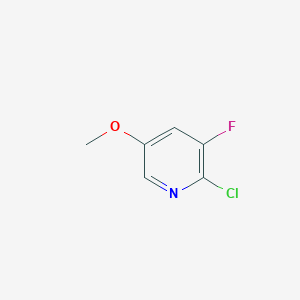

2-Chloro-3-fluoro-5-methoxypyridine

Beschreibung

BenchChem offers high-quality 2-Chloro-3-fluoro-5-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-fluoro-5-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-chloro-3-fluoro-5-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c1-10-4-2-5(8)6(7)9-3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWUTYNFETYGHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-fluoro-5-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic incorporation of fluorine and other halogens into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical design. The pyridine nucleus, a ubiquitous motif in bioactive molecules, offers a versatile platform for fine-tuning physicochemical and pharmacological properties. 2-Chloro-3-fluoro-5-methoxypyridine, in particular, represents a key building block whose unique substitution pattern provides a valuable handle for further synthetic elaboration. This guide provides a comprehensive overview of a viable synthetic pathway to this important intermediate, grounded in established chemical principles and supported by literature precedents.

Strategic Approach to Synthesis: A Retrosynthetic Analysis

The synthesis of 2-chloro-3-fluoro-5-methoxypyridine necessitates the carefully orchestrated introduction of three distinct substituents onto the pyridine ring. A logical retrosynthetic analysis suggests a convergent approach, wherein a pre-functionalized pyridine core is further elaborated. Given the reactivity of the pyridine ring, direct, late-stage functionalization can be challenging and often leads to issues with regioselectivity. Therefore, a more robust strategy involves the construction of a suitably substituted pyridine precursor followed by key transformations.

A plausible and efficient synthetic route commences with a commercially available or readily accessible starting material, 2-methoxy-5-aminopyridine. This pathway leverages a diazotization-fluorination reaction followed by a regioselective bromination and subsequent chlorination to yield the target compound. This approach offers a high degree of control over the substitution pattern and relies on well-understood and scalable reaction classes.

Visualizing the Synthetic Pathway

Caption: Proposed synthetic pathway for 2-chloro-3-fluoro-5-methoxypyridine.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Methoxy-5-fluoropyridine

The initial step involves the conversion of the amino group of 2-methoxy-5-aminopyridine to a fluoro group via a Balz-Schiemann type reaction. This classic transformation proceeds through a diazonium salt intermediate.

Protocol:

-

Diazotization: 2-Methoxy-5-aminopyridine is dissolved in an acidic medium, typically a solution of a non-nucleophilic acid such as tetrafluoroboric acid (HBF₄) or hydrochloric acid. The solution is cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt. The choice of a low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

-

Fluorination: The resulting diazonium salt is then gently warmed, often in the presence of a fluorinating agent like HBF₄, which serves as both the acid and the fluoride source. Thermal decomposition of the diazonium tetrafluoroborate salt liberates nitrogen gas and generates a pyridyl cation, which is subsequently trapped by the fluoride anion to yield 2-methoxy-5-fluoropyridine. A patent describes a similar process where 2-methoxy-5-aminopyridine is dissolved in an acid, treated with a nitrite, and then reacted with a fluorination reagent to obtain 2-methoxy-5-fluoropyridine.[1]

Causality and Expertise: The Balz-Schiemann reaction is a reliable method for introducing fluorine into an aromatic ring. The use of tetrafluoroboric acid is advantageous as it often leads to the precipitation of the diazonium tetrafluoroborate salt, which can be isolated and then decomposed in a separate, more controlled step. This procedure enhances the safety and purity of the product.

Step 2: Synthesis of 2-Methoxy-3-bromo-5-fluoropyridine

With the 5-fluoro and 2-methoxy groups in place, the next transformation is the regioselective bromination at the 3-position. The electron-donating methoxy group and the weakly deactivating fluoro group direct electrophilic substitution to the vacant positions on the pyridine ring.

Protocol:

-

Bromination: 2-Methoxy-5-fluoropyridine is dissolved in a suitable solvent, such as a halogenated solvent (e.g., chloroform, dichloromethane) or a polar aprotic solvent. A brominating agent, such as N-bromosuccinimide (NBS) or liquid bromine, is then added portion-wise or dropwise. The reaction is typically carried out at room temperature or with gentle heating.[1] The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched, typically with an aqueous solution of a reducing agent like sodium thiosulfate to remove any excess bromine. The organic layer is then separated, washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-methoxy-3-bromo-5-fluoropyridine. A similar synthesis starting from 3-bromo-5-fluoropyridin-2(1H)-one and methylating with iodomethane in the presence of silver carbonate has also been reported, yielding the desired product.[2]

Causality and Expertise: The choice of brominating agent can influence the reaction's selectivity and reactivity. NBS is often preferred over liquid bromine as it is a solid and easier to handle, and it can sometimes lead to cleaner reactions with fewer byproducts. The regioselectivity is governed by the electronic effects of the existing substituents. The methoxy group is a strong activating group, while the fluorine is a deactivating group. The directing effects of these groups favor substitution at the 3-position.

Step 3: Synthesis of 2-Chloro-3-fluoro-5-methoxypyridine

The final step is the introduction of the chloro group at the 2-position. A common strategy for achieving this transformation on a pyridine ring is through a directed ortho-metalation followed by quenching with an electrophilic chlorine source.

Protocol:

-

Metalation: 2-Methoxy-3-bromo-5-fluoropyridine is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to a low temperature, typically -78 °C. A strong base, such as n-butyllithium (n-BuLi), is then added dropwise. The lithiation is expected to occur at the 2-position, directed by the methoxy group.

-

Chlorination: After a short stirring period at low temperature to ensure complete metalation, an electrophilic chlorine source, such as hexachloroethane (C₂Cl₆), is added to the reaction mixture. A similar procedure is described for the synthesis of 2-chloro-3-fluoropyridine from 3-fluoropyridine, where n-butyllithium is used for metalation followed by the addition of hexachloroethane.[3]

-

Work-up and Purification: The reaction is quenched with a proton source, such as saturated aqueous ammonium chloride. The mixture is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, 2-chloro-3-fluoro-5-methoxypyridine, is purified by column chromatography or distillation.

Causality and Expertise: Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. The methoxy group at the 5-position is not ideally positioned to direct metalation to the 2-position. However, in the absence of other strongly directing groups, and with the 3-position blocked by fluorine, lithiation at the 2-position is a plausible outcome. The use of hexachloroethane as the chlorine source is advantageous as it is a solid and relatively easy to handle.

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield | Reference |

| 1 | 2-Methoxy-5-aminopyridine | 2-Methoxy-5-fluoropyridine | NaNO₂, HBF₄ | >50% | [1] |

| 2 | 2-Methoxy-5-fluoropyridine | 2-Methoxy-3-bromo-5-fluoropyridine | NBS or Br₂ | 43.8% (from a related synthesis) | [2] |

| 3 | 2-Methoxy-3-bromo-5-fluoropyridine | 2-Chloro-3-fluoro-5-methoxypyridine | n-BuLi, C₂Cl₆ | 63% (for a similar chlorination) | [3] |

Conclusion

The synthesis of 2-chloro-3-fluoro-5-methoxypyridine can be effectively achieved through a multi-step sequence starting from 2-methoxy-5-aminopyridine. This pathway relies on well-established and scalable chemical transformations, including diazotization-fluorination, electrophilic bromination, and directed ortho-metalation-chlorination. The strategic selection of reagents and reaction conditions is paramount to ensure high yields and purities. This in-depth guide provides a solid foundation for researchers and drug development professionals to access this valuable synthetic intermediate, paving the way for the discovery of novel bioactive molecules.

References

-

Synthesis of 2-chloro-3-fluoropyridine N-oxide. PrepChem.com. Available at: [Link]

- CN102584689A - Preparing method of 2-chloro-3-fluoropyridine. Google Patents.

-

WO/2019/134477 METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. WIPO Patentscope. Available at: [Link]

- CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine. Google Patents.

-

Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. ACS Publications. Available at: [Link]

- CN105669539A - Preparation method of 2-amino-3-fluoropyridine. Google Patents.

- EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. Google Patents.

- CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. Google Patents.

Sources

2-Chloro-3-fluoro-5-methoxypyridine (CAS 1211588-72-5): Physicochemical Profiling, Synthetic Methodologies, and Pharmacological Applications

Executive Summary

In modern drug development, the strategic incorporation of polyfunctionalized heterocyclic building blocks is essential for optimizing the physicochemical and pharmacokinetic properties of active pharmaceutical ingredients (APIs). 2-Chloro-3-fluoro-5-methoxypyridine is a highly versatile, orthogonally reactive pyridine derivative. Its unique substitution pattern—a C2-chloride for transition-metal-catalyzed cross-coupling, a C3-fluorine for metabolic stability and inductive tuning, and a C5-methoxy group for hydrogen-bonding interactions—makes it a privileged scaffold. This whitepaper details its structural identifiers, self-validating analytical profiles, and step-by-step synthetic workflows for downstream functionalization in oncology and neurology.

Physicochemical Profiling & Structural Identifiers

Accurate structural identification is the first step in ensuring the integrity of any synthetic workflow. The quantitative data and identifiers for 2-Chloro-3-fluoro-5-methoxypyridine are summarized in Table 1.

Table 1: Physicochemical and Structural Data

| Property | Value |

|---|---|

| Chemical Name | 2-Chloro-3-fluoro-5-methoxypyridine |

| CAS Registry Number | 1211588-72-5[1],[2] |

| Molecular Formula | C₆H₅ClFNO[2] |

| Molecular Weight | 161.56 g/mol [2] |

| SMILES String | COc1cnc(Cl)c(F)c1 |

Analytical Causality: ¹H NMR Structural Validation

The ¹H NMR spectrum (CDCl₃, 400/500 MHz) of this compound acts as a self-validating system, where the electronic environment dictated by the substituents perfectly explains the observed chemical shifts and J-couplings[3],[4]:

-

δ 7.94 (d, J = 2.7 Hz, 1H): Assigned to the C6 proton. It is highly deshielded by the adjacent electronegative pyridine nitrogen. Because the C5 position is occupied by the methoxy group, it only exhibits a long-range meta-coupling (⁴J = 2.7 Hz) to the C4 proton[4].

-

δ 7.07 (dd, J = 9.4, 2.7 Hz, 1H): Assigned to the C4 proton. The distinct 9.4 Hz coupling constant is characteristic of a ³Jortho-coupling to the C3 fluorine atom, while the 2.7 Hz constant reflects the meta-coupling to C6[4].

-

δ 3.88 (s, 3H): Represents the isolated methyl protons of the C5 methoxy group[4].

Mechanistic Pathway Visualization

The orthogonal reactivity of 2-Chloro-3-fluoro-5-methoxypyridine allows it to be directed into multiple distinct pharmacological pipelines. The logical relationships between the synthetic methodologies and their downstream therapeutic applications are mapped below.

Fig 1: Downstream synthetic pathways and pharmacological applications of CAS 1211588-72-5.

Synthetic Methodologies & Experimental Protocols

To ensure reproducibility and trustworthiness, the following experimental workflows detail not just the procedural steps, but the mechanistic causality behind the reagent choices.

Protocol A: Palladium-Catalyzed Carbonylation (BET Inhibitor Precursor)

This protocol converts the C2-chloride into a methyl ester, yielding methyl 3-fluoro-5-methoxypicolinate, a critical intermediate for quinazolinone-based BET inhibitors[5],[4].

Causality & Design: Palladium-catalyzed carbonylation leverages the C2-chloride as a competent electrophile for oxidative addition. The selection of Pd(dppf)Cl₂ is critical; the large bite angle of the bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, which is a strict prerequisite for the subsequent migratory insertion of carbon monoxide[4]. Triethylamine (TEA) serves as a non-nucleophilic base to scavenge the generated HCl, preventing catalyst poisoning.

Step-by-Step Methodology:

-

Preparation: In a high-pressure autoclave, dissolve 2-chloro-3-fluoro-5-methoxypyridine (5.05 g, 31.2 mmol) in anhydrous methanol (150 mL)[4].

-

Reagent Addition: Add triethylamine (13.0 mL, 93.6 mmol, 3.0 eq) followed by the catalyst Pd(dppf)Cl₂ (1.14 g, 1.56 mmol, 5 mol%)[4].

-

Atmosphere Exchange: Purge the vessel with carbon monoxide (CO) three times to ensure complete displacement of oxygen, which prevents premature palladium oxidation.

-

Reaction: Pressurize the autoclave to 200 psi with CO and heat the mixture under vigorous stirring at 110 °C for 6 hours[4].

-

Workup: Cool the mixture to room temperature, carefully vent the CO gas, and filter the crude mixture through a pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure and partition between ethyl acetate and water to isolate the esterified product[4].

Protocol B: Directed ortho-Lithiation and Iodination (Orexin Agonist Precursor)

This protocol functionalizes the C4 position with an iodine atom, preparing the scaffold for macrocyclic urea synthesis[6],[7].

Causality & Design: The synergistic electron-withdrawing inductive effects of the C3-fluorine and C5-methoxy groups significantly lower the pKa of the C4 proton. At cryogenic temperatures (-78 °C), n-butyllithium acts as a kinetic base, selectively deprotonating the C4 position via Directed ortho-Metalation (DoM) without inducing unwanted nucleophilic aromatic substitution (SₙAr) at the C2-chloride[6]. Quenching with sodium bisulfite during workup reduces unreacted iodine to iodide, preventing oxidative degradation of the product.

Step-by-Step Methodology:

-

Deprotonation: To a solution of 2-chloro-3-fluoro-5-methoxypyridine (2.65 g, 16.4 mmol) in anhydrous tetrahydrofuran (THF) (50 mL) at -78 °C, add 2.5 M n-butyllithium in hexanes (7.22 mL, 18.0 mmol) dropwise[6].

-

Lithiation: Stir the deep-colored solution at -78 °C for exactly 1 hour to ensure complete kinetic metalation[7].

-

Electrophilic Trapping: Add solid iodine (4.62 g, 18.2 mmol) in batches. Maintain the temperature at -78 °C during addition, then allow the solution to slowly warm to ambient temperature over 2 hours[6].

-

Quench & Extraction: Quench the reaction by the slow addition of saturated aqueous sodium bisulfite (50 mL) until the iodine color fully dissipates[6],[7]. Extract the aqueous layer with ethyl acetate, dry over Na₂SO₄, and concentrate.

Pharmacological Applications

The functionalized derivatives of 2-Chloro-3-fluoro-5-methoxypyridine are heavily utilized across multiple therapeutic areas:

-

BET Bromodomain Inhibitors (Oncology & Sepsis): Following carbonylation and cyclization into quinazolinones, the scaffold acts as a potent inhibitor of Bromodomain and Extra-Terminal motif (BET) proteins. By preventing Brd4 from interacting with acetylated histones, these compounds downregulate MYC transcription in acute myeloid leukemia and suppress NF-κB pathways in severe sepsis[5],[4].

-

Orexin Receptor Agonists (Neurology): The iodinated derivative is cross-coupled to form macrocyclic ureas. The fluorinated pyridine core provides a rigid, lipophilic spacer that optimizes blood-brain barrier (BBB) penetration, making it an effective agonist for treating psychiatric disorders and narcolepsy[6],[7].

-

OGA and Pol θ Inhibitors: The C2-chloride undergoes Suzuki coupling or SₙAr to synthesize monocyclic O-GlcNAc hydrolase (OGA) inhibitors, which prevent tau protein aggregation in Alzheimer's disease[8]. Similarly, it is utilized in the synthesis of semi-saturated bicyclic derivatives targeting DNA polymerase Theta (Pol θ) for cancer therapeutics[9],[10].

References

-

[6],[7] WO2022094012A1 - Macrocyclic urea orexin receptor agonists. Source: Google Patents. URL:

-

[9],[10] WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses. Source: Google Patents. URL:

-

[5],[3],[4] US10500209B2 - Quinazolinones as bromodomain inhibitors. Source: Google Patents. URL:

-

[8] WO2018109202A1 - Monocyclic oga inhibitor compounds. Source: Google Patents. URL:

Sources

- 1. 1211588-72-5|2-Chloro-3-fluoro-5-methoxypyridine|BLD Pharm [bldpharm.com]

- 2. CAS:1211588-72-5, 2-Chloro-3-fluoro-5-methoxypyridine-毕得医药 [bidepharm.com]

- 3. CN105593224B - Novel quinazolinones as bromodomain inhibitors - Google Patents [patents.google.com]

- 4. US10500209B2 - Quinazolinones as bromodomain inhibitors - Google Patents [patents.google.com]

- 5. US10500209B2 - Quinazolinones as bromodomain inhibitors - Google Patents [patents.google.com]

- 6. WO2022094012A1 - Macrocyclic urea orexin receptor agonists - Google Patents [patents.google.com]

- 7. WO2022094012A1 - Macrocyclic urea orexin receptor agonists - Google Patents [patents.google.com]

- 8. WO2018109202A1 - Monocyclic oga inhibitor compounds - Google Patents [patents.google.com]

- 9. WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses - Google Patents [patents.google.com]

- 10. WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses - Google Patents [patents.google.com]

A Spectroscopic Guide to the Structural Elucidation of 2-Chloro-3-fluoro-5-methoxypyridine

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 2-Chloro-3-fluoro-5-methoxypyridine (CAS Number: 1211588-72-5), a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science.[1] Given the limited availability of published experimental spectra for this specific molecule, this document serves as a predictive framework, leveraging established spectroscopic principles and comparative data from analogous structures. The methodologies and interpretations presented herein are designed to guide researchers in the structural verification and quality assessment of this compound.

Introduction: The Imperative of Structural Verification

In the realm of drug discovery and development, the unambiguous confirmation of a molecule's structure is a foundational requirement. The precise arrangement of substituents on a heterocyclic scaffold like pyridine dictates its physicochemical properties, reactivity, and biological activity. 2-Chloro-3-fluoro-5-methoxypyridine, with its unique combination of electron-withdrawing (chloro and fluoro) and electron-donating (methoxy) groups, presents a compelling case for detailed spectroscopic characterization.

This guide will systematically explore the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By dissecting the anticipated spectral features, we aim to provide a robust analytical workflow for its identification and to distinguish it from potential isomers or impurities.

Molecular Structure and Spectroscopic Overview

The structural features of 2-Chloro-3-fluoro-5-methoxypyridine are key to interpreting its spectra. The pyridine ring is substituted with a chlorine atom at the 2-position, a fluorine atom at the 3-position, and a methoxy group at the 5-position.

Caption: Molecular structure of 2-Chloro-3-fluoro-5-methoxypyridine with atom numbering.

Predicted Spectroscopic Highlights:

-

¹H NMR: Two distinct signals in the aromatic region and one singlet for the methoxy group protons.

-

¹³C NMR: Six unique signals for the pyridine ring carbons and one for the methoxy carbon, with characteristic splittings due to carbon-fluorine coupling.

-

IR: Characteristic absorption bands for aromatic C-H, C=C/C=N, C-O, C-Cl, and C-F bonds.

-

MS: A distinct molecular ion peak with an isotopic pattern characteristic of a monochlorinated compound, followed by predictable fragmentation pathways.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 2-Chloro-3-fluoro-5-methoxypyridine are detailed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the two aromatic protons and the three methoxy protons.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H4 | 7.2 - 7.5 | Doublet of doublets (dd) | ³J(H4-F3) ≈ 8-10 Hz, ⁴J(H4-H6) ≈ 2-3 Hz | Deshielded by the adjacent electronegative fluorine and influenced by the methoxy group. |

| H6 | 7.8 - 8.1 | Doublet (d) | ⁴J(H6-F3) ≈ 2-4 Hz | Deshielded by the adjacent nitrogen atom and influenced by the chlorine atom. |

| -OCH₃ | 3.8 - 4.0 | Singlet (s) | N/A | Typical range for a methoxy group attached to an aromatic ring. |

The prediction of chemical shifts is based on the additive effects of substituents on the pyridine ring. The fluorine at C3 will have a significant deshielding effect on the adjacent H4 proton, while the nitrogen atom will deshield the H6 proton. The coupling between H4 and the fluorine at C3 (³J) is expected to be the largest coupling constant for this proton. A smaller four-bond coupling (⁴J) between H4 and H6 is also anticipated. The H6 proton is expected to show a small four-bond coupling to the fluorine atom.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display seven signals. The carbon atoms of the pyridine ring will exhibit characteristic chemical shifts and C-F coupling constants.

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | Rationale |

| C2 | 148 - 152 | ²J(C2-F) ≈ 15-25 Hz | Attached to chlorine and nitrogen, deshielded. |

| C3 | 150 - 155 | ¹J(C3-F) ≈ 240-260 Hz | Directly bonded to fluorine, large one-bond coupling constant and significantly deshielded. |

| C4 | 115 - 120 | ²J(C4-F) ≈ 20-30 Hz | Shielded by the methoxy group at C5, but deshielded by fluorine at C3. |

| C5 | 145 - 150 | ³J(C5-F) ≈ 5-10 Hz | Attached to the oxygen of the methoxy group, deshielded. |

| C6 | 135 - 140 | ⁴J(C6-F) ≈ 2-5 Hz | Deshielded by the adjacent nitrogen atom. |

| -OCH₃ | 55 - 60 | N/A | Typical range for a methoxy carbon. |

The most notable feature in the predicted ¹³C NMR spectrum is the large one-bond coupling constant (¹J) for C3, which is directly attached to the fluorine atom. The two-bond couplings (²J) to C2 and C4 are also expected to be significant. These C-F couplings are highly diagnostic for confirming the position of the fluorine substituent.

Caption: Key predicted NMR through-bond couplings in 2-Chloro-3-fluoro-5-methoxypyridine.

Experimental Protocol for NMR Data Acquisition

For reproducible and high-quality NMR data, the following protocol is recommended:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified 2-Chloro-3-fluoro-5-methoxypyridine.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a spectrometer with a field strength of at least 400 MHz.

-

Typical acquisition parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 16-64 (to achieve adequate signal-to-noise)

-

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same instrument.

-

Use a standard proton-decoupled pulse sequence.

-

Typical acquisition parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds (to ensure quantitative signals for all carbon types)

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

-

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR spectrum of 2-Chloro-3-fluoro-5-methoxypyridine will be characterized by absorptions corresponding to its aromatic and substituent vibrations.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium-Weak |

| 2980-2850 | Aliphatic C-H stretch (-OCH₃) | Medium |

| 1600-1550 | C=C and C=N ring stretching | Strong-Medium |

| 1480-1440 | C=C and C=N ring stretching | Strong-Medium |

| 1280-1240 | Asymmetric C-O-C stretch (aryl ether) | Strong |

| 1150-1050 | C-F stretch | Strong |

| 1050-1020 | Symmetric C-O-C stretch (aryl ether) | Medium |

| 800-750 | C-Cl stretch | Strong |

The presence of strong bands in the regions of 1600-1440 cm⁻¹ will be indicative of the pyridine ring. A strong absorption between 1280-1240 cm⁻¹ is characteristic of the aryl ether C-O bond. The C-F and C-Cl stretching vibrations are also expected to be strong and are important for confirming the presence of these halogens.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (ATR):

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

-

Place a small amount of the solid or liquid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

-

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its elemental composition and connectivity.

The molecular formula of 2-Chloro-3-fluoro-5-methoxypyridine is C₆H₅ClFNO, with a monoisotopic mass of approximately 161.00 g/mol .

Predicted Mass Spectrum (Electron Ionization)

Under Electron Ionization (EI) conditions, the following features are predicted:

Table 4: Predicted Mass-to-Charge Ratios (m/z) and Their Assignments

| m/z (Predicted) | Assignment | Notes |

| 161/163 | [M]⁺ | Molecular ion peak. The M+2 peak at m/z 163 will have approximately one-third the intensity of the M peak at m/z 161, which is characteristic of a single chlorine atom. |

| 146/148 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 132 | [M - CHO]⁺ | Loss of a formyl radical. |

| 126 | [M - Cl]⁺ | Loss of a chlorine radical. |

The most diagnostic feature in the mass spectrum will be the isotopic pattern of the molecular ion, which will unambiguously indicate the presence of one chlorine atom. The fragmentation pattern will likely be initiated by the loss of a methyl radical from the methoxy group, a common fragmentation pathway for methoxy-substituted aromatic compounds.

Caption: A plausible fragmentation pathway for 2-Chloro-3-fluoro-5-methoxypyridine in EI-MS.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation (GC-MS with EI):

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or ethyl acetate.

-

Ensure the compound is sufficiently volatile and thermally stable for gas chromatography.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

Use a standard GC column and temperature program to separate the compound from any impurities.

-

The mass spectrometer should be operated in EI mode with a standard electron energy of 70 eV.

-

Scan a mass range that includes the expected molecular ion (e.g., m/z 40-200).

-

Conclusion

This guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 2-Chloro-3-fluoro-5-methoxypyridine. The combination of these spectroscopic techniques offers a powerful and self-validating workflow for the structural confirmation of this compound. The predicted chemical shifts and coupling constants in NMR, the characteristic absorption frequencies in IR, and the molecular ion and fragmentation patterns in MS collectively form a unique spectroscopic fingerprint. Researchers and drug development professionals can use this guide as a reference for interpreting experimental data and ensuring the identity and purity of 2-Chloro-3-fluoro-5-methoxypyridine in their studies.

References

-

BenchChem. (2025). Spectroscopic Scrutiny: A Comparative Guide to Confirming the Structure of 3-Chloro-5-fluoro-2-methoxypyridine. Retrieved from a relevant technical note.[2]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

Sources

molecular structure and conformation of 2-Chloro-3-fluoro-5-methoxypyridine

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Chloro-3-fluoro-5-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Substituted Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous approved therapeutic agents.[1] The strategic functionalization of this heterocycle allows for the fine-tuning of a molecule's physicochemical properties, influencing its pharmacological activity, selectivity, and pharmacokinetic profile.[1] 2-Chloro-3-fluoro-5-methoxypyridine is one such strategically substituted building block. The precise arrangement of its chloro, fluoro, and methoxy groups offers a unique confluence of electronic and steric properties, making it a valuable intermediate in the synthesis of novel chemical entities for drug discovery and agrochemical development.[1][2][3]

Understanding the nuanced details of its three-dimensional structure and conformational preferences is paramount. These factors dictate not only its intrinsic reactivity in synthetic transformations but also govern how it interacts with biological targets such as proteins and enzymes. This guide provides a comprehensive exploration of the molecular architecture of 2-Chloro-3-fluoro-5-methoxypyridine, grounded in established analytical techniques and computational insights.

I. Definitive Structural Elucidation: A Multi-Spectroscopic Approach

Unambiguous structural confirmation is the bedrock of chemical research. For a molecule like 2-Chloro-3-fluoro-5-methoxypyridine, where isomeric impurities can arise during synthesis, a multi-faceted spectroscopic approach is essential for unequivocal verification.[4]

Core Molecular Properties

A summary of the fundamental properties of 2-Chloro-3-fluoro-5-methoxypyridine is presented below.

| Property | Value | Source |

| CAS Number | 1211588-72-5 | [5] |

| Molecular Formula | C₆H₅ClFNO | [6] |

| Molecular Weight | 161.56 g/mol | [6][7] |

| Physical Form | Solid | [7] |

| Purity | Typically ≥98% | [6][7] |

| SMILES | COC1=CC(F)=C(Cl)N=C1 | |

| InChI Key | YLLPKZZZTACMIO-UHFFFAOYSA-N | [7] |

Spectroscopic Verification Workflow

Caption: Key conformational feature: rotation of the methoxy group relative to the pyridine ring.

Computational Modeling (DFT)

Density Functional Theory (DFT) is an indispensable tool for probing conformational preferences where experimental data, such as a crystal structure, is unavailable. [8]

-

Methodology: DFT calculations, using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to perform a potential energy surface scan by systematically rotating the C5-O bond. [8][9]This process identifies the lowest energy (most stable) conformation(s).

-

Expected Outcome: It is anticipated that the most stable conformation will involve the methoxy group's methyl substituent being oriented away from the sterically hindering fluorine atom, likely lying close to the plane of the pyridine ring to maximize resonance stabilization.

Predicted Physicochemical Properties

Computational methods also provide valuable predictions for drug development.

| Predicted Property | Value | Description |

| LogP | 1.8827 | A measure of lipophilicity, indicating its partitioning between octanol and water. |

| Topological Polar Surface Area (TPSA) | 22.12 Ų | An indicator of a molecule's potential to permeate cell membranes. |

| Hydrogen Bond Acceptors | 2 | The nitrogen and oxygen atoms can accept hydrogen bonds. |

| Hydrogen Bond Donors | 0 | The molecule has no hydrogens attached to electronegative atoms to donate. |

| Rotatable Bonds | 1 | The C-O bond of the methoxy group is the primary point of conformational flexibility. [6] |

Data sourced from ChemScene.[6]

III. Synthesis, Reactivity, and Application in Drug Discovery

2-Chloro-3-fluoro-5-methoxypyridine is not typically an end-product but rather a crucial intermediate. Its value lies in the reactivity of its substituent groups.

Synthetic Pathways

-

Diazotization Reactions: Starting from an amino-pyridine precursor (e.g., 2-chloro-3-amino-5-methoxypyridine), a diazotization reaction followed by treatment with a fluoride source can introduce the fluorine atom. [10]* Halogenation and Functionalization: Building from simpler pyridine or picoline precursors, a series of halogenation, nitration, reduction, and substitution reactions can be employed to install the desired groups in the correct positions. [3][11][12]

Role in the Drug Discovery Workflow

The strategic placement of halogens and a methoxy group makes this compound a versatile scaffold for generating molecular libraries for screening and lead optimization. [1]

-

Cross-Coupling Reactions: The chlorine atom at the C2 position is susceptible to displacement and can serve as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse chemical fragments.

-

Modulation of Properties: The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate the pKa of the pyridine nitrogen. The methoxy group influences solubility, conformation, and can also be a point for metabolic attack or a key hydrogen bond acceptor. [1][13][14]

Caption: Role of 2-Chloro-3-fluoro-5-methoxypyridine in a typical drug discovery workflow. [1]

IV. Safety and Handling

While a comprehensive Material Safety Data Sheet (MSDS) for this specific compound is not readily available, data from structurally similar halogenated pyridines suggest that it should be handled with caution. [15]

| Hazard Statement | GHS Code | Description |

|---|---|---|

| Harmful if swallowed | H302 | Acute oral toxicity. |

| Causes skin irritation | H315 | Can cause redness and irritation upon skin contact. |

| Causes serious eye irritation | H319 | Can cause significant eye irritation or damage. |

| May cause respiratory irritation | H335 | Inhalation may irritate the respiratory tract. |

General hazard data based on related compounds.[7][15]

Recommended Safety Precautions:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure. [15]* Personal Protective Equipment (PPE): Wear chemical-resistant nitrile gloves, safety goggles, and a lab coat. [15]* Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. [15]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [7]

Conclusion

2-Chloro-3-fluoro-5-methoxypyridine is a chemical entity of significant interest to the drug discovery and development community. Its molecular structure, defined by the specific orientation of its chloro, fluoro, and methoxy substituents on a pyridine core, provides a rich platform for synthetic elaboration. A thorough understanding of its structure, confirmed by a combination of NMR, MS, and IR spectroscopy, is the first step in its rational application. Furthermore, insights into its conformational preferences, primarily driven by the rotation of the methoxy group and best explored through computational methods like DFT, are crucial for predicting its interaction with biological targets. As a versatile building block, its true potential is realized in the synthesis of novel compounds where its unique electronic and steric features can be leveraged to address complex challenges in medicinal chemistry.

References

- Spectroscopic Scrutiny: A Comparative Guide to Confirming the Structure of 3-Chloro-5-fluoro-2-methoxypyridine. Benchchem.

- 2-Chloro-5-fluoro-3-methoxypyridine | 1097264-89-5. ChemScene.

- 2-Chloro-5-fluoro-3-methoxypyridine | 1097264-89-5. Sigma-Aldrich.

- 1211588-72-5 | 2-Chloro-3-fluoro-5-methoxypyridine. BLD Pharm.

- 2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014. PubChem.

- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.

- Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. Benchchem.

- 2-chloro-3-fluoro-4-methoxypyridine (C6H5ClFNO). PubChemLite.

- Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

- Parallels between the chloro and methoxy groups for potency optimiz

- Spectroscopic, computational, docking, and cytotoxicity investigations of 5-chloro-2-mercaptobenzimidazole as an anti-breast cancer medic

- Preparing method of 2-chloro-3-fluoropyridine.

- Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine. PubMed.

- Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.

- Navigating the Safety Profile of 3-Chloro-5-fluoro-2-methoxypyridine: A Technical Guide. Benchchem.

- Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace.

- Preparation of 2-chloro-5-methylpyridine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1211588-72-5|2-Chloro-3-fluoro-5-methoxypyridine|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. 2-Chloro-5-fluoro-3-methoxypyridine | 1097264-89-5 [sigmaaldrich.com]

- 8. Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]

- 11. scispace.com [scispace.com]

- 12. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]

- 13. Parallels between the chloro and methoxy groups for potency optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. drughunter.com [drughunter.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Solubility and Stability Profiling of 2-Chloro-3-fluoro-5-methoxypyridine: A Technical Guide for Drug Development

Executive Summary

As a Senior Application Scientist navigating the complex landscape of early-stage drug discovery, I frequently encounter highly functionalized heterocyclic building blocks that dictate the success or failure of a synthetic pipeline. 2-Chloro-3-fluoro-5-methoxypyridine (CAS: 1211588-72-5) is a prime example. This versatile intermediate is heavily utilized in the synthesis of semi-saturated bicyclic derivatives[1], macrocyclic urea orexin receptor agonists[2], and quinazolinone-based bromodomain inhibitors[3][4].

However, the very structural features that make it synthetically valuable—its highly polarized halogen bonds and electron-modulating methoxy group—also introduce distinct physicochemical challenges. This whitepaper provides a comprehensive, causality-driven analysis of the solubility and stability dynamics of 2-Chloro-3-fluoro-5-methoxypyridine, equipping researchers with self-validating protocols to optimize its handling, formulation, and reaction kinetics.

Physicochemical Profiling & Electronic Topology

To predict the macroscopic behavior of a molecule, we must first deconstruct its electronic topology. The pyridine core of this compound is heavily modified by three distinct substituents, each contributing to its overall solubility and stability profile.

-

C3-Fluorine: Exerts a powerful inductive electron-withdrawing effect (-I), significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This increases the lipophilicity of the molecule while activating the adjacent C2 position.

-

C5-Methoxy: Provides a resonance-donating effect (+M) that increases electron density primarily at the C4 and C6 positions. However, its inductive withdrawal (-I) still contributes to the overall electron deficiency of the ring.

-

C2-Chlorine: Acts as the primary leaving group. The synergy between the C3-F and the electronegative pyridine nitrogen leaves the C2 carbon highly electrophilic, priming it for Nucleophilic Aromatic Substitution (SNAr)[5][6].

Table 1: Quantitative Physicochemical Data

| Property | Value | Mechanistic Causality & Implication |

| CAS Number | 1211588-72-5[7] | Unique identifier for procurement and IP tracking. |

| Molecular Weight | 161.56 g/mol [8] | Low MW makes it an ideal fragment for Fragment-Based Drug Design (FBDD). |

| Molecular Formula | C₆H₅ClFNO[8] | High halogen-to-carbon ratio drives high lipophilicity and low aqueous solubility. |

| Physical State | Colorless to pale oil[1] | Lack of crystal lattice energy lowers the thermodynamic barrier to organic solvation, but increases volatility risks. |

| Reactivity Hotspot | C2-Cl bond[5] | Highly susceptible to SNAr; requires careful pH control to prevent premature hydrolytic degradation. |

Solubility Characteristics & Assays

According to foundational pharmaceutical profiling principles, solubility must be evaluated in two distinct paradigms: kinetic and thermodynamic ([9][10]).

Because 2-Chloro-3-fluoro-5-methoxypyridine is an oil with high lipophilicity, it exhibits excellent solubility in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM). However, its aqueous solubility is notoriously poor. When transitioning from a DMSO stock into an aqueous biological assay buffer, the compound rapidly exceeds its kinetic solubility threshold, leading to liquid-liquid phase separation or amorphous precipitation.

Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)

This protocol is designed to determine the concentration at which the compound precipitates in aqueous media (pH 7.4), a critical metric for in vitro assay design.

Step-by-Step Methodology:

-

Stock Preparation: Prepare a 10 mM stock solution of 2-Chloro-3-fluoro-5-methoxypyridine in 100% LC-MS grade DMSO.

-

Serial Dilution: Dispense the stock into a 96-well plate. Perform a 2-fold serial dilution using DMSO to create a concentration gradient.

-

Aqueous Spike: Transfer 5 µL of each DMSO dilution into a UV-transparent 96-well reading plate containing 245 µL of Phosphate Buffered Saline (PBS, pH 7.4). The final DMSO concentration must be maintained at exactly 2.0% (v/v) to prevent solvent-induced artifacts.

-

Incubation: Seal the plate and incubate at 25°C for 2 hours on a plate shaker at 300 RPM to allow for equilibrium of the metastable state.

-

Data Acquisition: Read the plate using a microplate nephelometer or a UV-Vis spectrophotometer at 620 nm.

-

Causality: Reading at 620 nm intentionally avoids the intrinsic UV absorbance of the pyridine ring (typically <300 nm). Any signal detected at 620 nm is purely the result of light scattering caused by insoluble aggregates.

-

Self-Validation Mechanism: To ensure the system is self-validating, include Amiodarone (known poor kinetic solubility, precipitates <50 µM) and Caffeine (high kinetic solubility, >500 µM) in the same plate. If the controls do not hit their established thresholds, the buffer pH or DMSO dispensing mechanics are compromised, and the assay must be rejected.

Stability Profile & Reactivity Dynamics

The stability of 2-Chloro-3-fluoro-5-methoxypyridine is entirely dictated by the vulnerability of the C2-Cl bond. Halopyridines are well-documented to undergo SNAr reactions, a process accelerated by the presence of electron-withdrawing groups ([5]).

-

Alkaline Instability: At high pH (>9.0), hydroxide ions (OH⁻) act as nucleophiles. The OH⁻ attacks the C2 position, forming a transient Meisenheimer complex stabilized by the C3-F atom. Expulsion of the chloride ion yields the 2-pyridone tautomer (2-hydroxy-3-fluoro-5-methoxypyridine).

-

Acidic Instability: At low pH (<2.0), the pyridine nitrogen becomes protonated. This cationic state drastically increases the electrophilicity of the ring, making the C2 position paradoxically sensitive to attack by even weak nucleophiles (like water) if thermal energy is applied[6].

Protocol 2: Accelerated Stability-Indicating Assay (HPLC-UV/MS)

This protocol forces degradation to predict shelf-life and identify primary degradants.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a 0.1 mg/mL solution of the compound in a 50:50 mixture of Acetonitrile and LC-MS grade water.

-

Stress Conditions (Orthogonal Aliquots):

-

Hydrolytic (Acid): Add 0.1 N HCl (Final concentration).

-

Hydrolytic (Base): Add 0.1 N NaOH (Final concentration).

-

Oxidative: Add 3% H₂O₂.

-

Thermal Control: Neutral pH, heated to 60°C.

-

-

Incubation & Quenching: Incubate all aliquots at 60°C for 24 hours. Post-incubation, neutralize the acid/base samples to pH 7.0 using equimolar NaOH or HCl to arrest degradation.

-

Chromatographic Analysis: Inject 10 µL onto a C18 UPLC column. Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes. Monitor via Photodiode Array (PDA, 210-400 nm) and inline Electrospray Ionization Mass Spectrometry (ESI-MS).

Self-Validation Mechanism: This protocol relies on Mass Balance Verification . The total integrated peak area of the parent compound plus all newly formed degradant peaks must equal 95-105% of the peak area of the unstressed control (accounting for differences in extinction coefficients). If mass balance is lost, it indicates the compound has degraded into highly volatile fragments or has irreversibly bound to the reaction vial, prompting a switch to sealed glass ampoules.

Mechanistic Workflows & Visualizations

To conceptualize the reactivity and the profiling strategy, the following diagrams map the SNAr pathway and the analytical workflow.

Fig 1. Nucleophilic Aromatic Substitution (SNAr) at the C2 position.

Fig 2. Hierarchical workflow for solubility and stability profiling.

Conclusion & Best Practices

For drug development professionals utilizing 2-Chloro-3-fluoro-5-methoxypyridine, success hinges on respecting its electronic properties.

-

Storage: The compound must be stored under an inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent slow ambient hydrolysis and volatilization.

-

Formulation: When preparing solutions for biological screening, utilize co-solvents (e.g., DMSO or PEG400) and ensure the aqueous buffer is strictly maintained between pH 6.5 and 7.5 to prevent premature SNAr degradation before the compound reaches its biological target.

By implementing the self-validating profiling assays detailed above, researchers can confidently map the boundary conditions of this building block, ensuring high-fidelity data in downstream pharmacological assays.

References

- Title: WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses Source: Google Patents URL

- Title: WO2022094012A1 - Macrocyclic urea orexin receptor agonists Source: Google Patents URL

- Title: CN105593224B - Novel quinazolinones as bromodomain inhibitors Source: Google Patents URL

-

Title: Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles Source: ACS Omega URL: [Link]

-

Title: Application of pharmaceutical profiling assays for optimization of drug-like properties Source: Current Opinion in Drug Discovery & Development (via ResearchGate) URL: [Link]

-

Title: Aqueous Solubility Assays Source: Creative Bioarray URL: [Link]

Sources

- 1. WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses - Google Patents [patents.google.com]

- 2. WO2022094012A1 - Macrocyclic urea orexin receptor agonists - Google Patents [patents.google.com]

- 3. CN105593224B - Novel quinazolinones as bromodomain inhibitors - Google Patents [patents.google.com]

- 4. US10500209B2 - Quinazolinones as bromodomain inhibitors - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1211588-72-5|2-Chloro-3-fluoro-5-methoxypyridine|BLD Pharm [bldpharm.com]

- 8. CAS:1211588-72-5, 2-Chloro-3-fluoro-5-methoxypyridine-毕得医药 [bidepharm.com]

- 9. researchgate.net [researchgate.net]

- 10. creative-bioarray.com [creative-bioarray.com]

Safety and Handling Guidelines for 2-Chloro-3-fluoro-5-methoxypyridine: A Technical Guide

Executive Summary: The "Privileged Scaffold" Context

In modern medicinal chemistry, 2-Chloro-3-fluoro-5-methoxypyridine (CAS 1211588-72-5) has emerged as a high-value intermediate.[1][2] Its structural utility lies in the "privileged" substitution pattern: the 2-chloro group serves as a handle for nucleophilic aromatic substitution (

However, the specific halogenation pattern that makes this compound synthetically useful also dictates its safety profile.[1][2] Unlike simple pyridines, this fluorinated derivative presents unique challenges regarding skin permeation, potential hydrolysis (releasing HF/HCl), and reactivity with organometallics.[1][2] This guide synthesizes field-proven handling protocols with rigorous safety data to ensure operational integrity.

Physicochemical Profile & Hazard Identification

Understanding the physical state is the first step in risk mitigation.[1][2] Unlike many solid pyridine derivatives, this compound is frequently isolated as a colorless oil or low-melting solid, increasing the risk of splash hazards and permeation compared to dusts.[1][2]

Table 1: Critical Physicochemical Properties[1][2]

| Property | Data | Operational Implication |

| CAS Number | 1211588-72-5 | Use for exact inventory tracking; distinct from isomers.[1][2] |

| Molecular Formula | Halogenated waste stream segregation required.[1][2] | |

| Molecular Weight | 161.56 g/mol | Calculation basis for stoichiometry.[1][2] |

| Physical State | Colorless Oil / Low-melting Solid | High Permeation Risk. Liquid handling protocols apply.[1][2] |

| Solubility | Soluble in DCM, THF, EtOAc | Compatible with standard organic workups.[1][2] |

| Boiling Point | N/A (High vacuum distillation often req.)[1][2] | Do not heat open vessels; vapor pressure may build.[1][3] |

GHS Hazard Classification (Derived from Analog SAR)

-

Signal Word: WARNING

-

H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[1][2]

-

H335: May cause respiratory irritation.[1]

Expert Insight: The presence of the fluorine atom at the 3-position increases the lipophilicity (

) of the pyridine ring compared to its non-fluorinated analogs.[1][2] This enhances skin absorption rates.[1] Standard nitrile gloves may offer reduced breakthrough times; double-gloving or using laminated film (Silver Shield) gloves is recommended for prolonged handling. [1][2]

Storage & Stability Protocols

The stability of 2-Chloro-3-fluoro-5-methoxypyridine is compromised by moisture and oxidative stress.[1][2] The methoxy group is susceptible to demethylation under strongly acidic conditions, while the C-Cl bond is reactive.[1][2]

The "Cold Chain" Protocol[1]

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[1][2] The compound should be packed in amber glass to prevent potential photolytic degradation of the C-Cl bond.[1]

-

Equilibration: Before opening the bottle, allow the container to warm to room temperature in a desiccator.

Operational Handling & PPE

Hierarchy of Controls

-

Engineering: All handling must occur inside a certified chemical fume hood.[1]

-

Administrative: No open-bench weighing. Use tared vials or syringes for transfer.

-

PPE:

Diagram 1: Inert Liquid Transfer Workflow

This workflow prevents moisture ingress during the transfer of the oil, critical for downstream lithiation or coupling reactions.[1][2]

Caption: Protocol for transferring hygroscopic/sensitive oils to maintain reagent integrity and safety.

Synthesis & Reaction Safety (Field-Proven Insights)

This scaffold is frequently subjected to Lithiation-Halogen Exchange or Palladium-Catalyzed Cross-Coupling .[1][2] These reactions introduce specific hazards beyond the compound itself.[1][2][4]

Scenario A: Lithiation (e.g., with n-BuLi)

Patents (e.g., WO2022094012A1) describe reacting this compound with n-butyllithium at -78°C to introduce iodine or other electrophiles.[1][2]

-

Hazard: The C-Cl bond is chemically active.[1] Lithium-halogen exchange is exothermic.[1][2]

-

Protocol:

-

Dissolve 2-Chloro-3-fluoro-5-methoxypyridine in anhydrous THF before cooling.

-

Add n-BuLi dropwise down the side of the flask to pre-cool it.[1][2]

-

Quenching: Never quench a cold lithiated pyridine mixture with water directly.[1][2] Use a solution of ammonium chloride or methanol to prevent violent "runaway" hydrolysis.[1][2]

-

Scenario B: Palladium-Catalyzed Carbonylation

Used to convert the C-Cl bond to an ester or amide.[1][2]

-

Hazard: Carbon Monoxide (CO) gas evolution or usage.[1][2][4]

-

Protocol: Ensure the reaction vessel is equipped with a pressure relief valve and a CO detector is active in the fume hood.

Diagram 2: Reaction Safety Decision Logic

Caption: Decision logic for selecting engineering controls based on the specific synthetic transformation of the pyridine scaffold.

Emergency Response & Waste Management

Spill Response (Liquid/Oil)[1][2]

-

Evacuate: Clear the immediate area of personnel.

-

Absorb: Do not use paper towels (fire risk if oxidizers are present).[1][2] Use vermiculite or a commercial spill pillow.[1]

-

Neutralize: Wipe the surface with a dilute sodium bicarbonate solution to neutralize any potential acidic hydrolysis products (HF/HCl).[1][2]

-

Disposal: Collect in a sealed bag and label as "Halogenated Organic Waste."

First Aid

-

Skin Contact: Wash with soap and water for 15 minutes.[1][2] Do not use ethanol , as it may enhance skin absorption of the lipophilic pyridine.[1][2]

-

Eye Contact: Rinse immediately with water for 15 minutes.[1][2] Seek medical attention; fluorinated compounds can cause delayed corneal damage.[1]

Waste Streams[1]

-

Halogenated Solvents: This compound must go into the halogenated waste stream due to the Cl and F atoms.[1][2]

-

Aqueous Waste: If quenched, check pH before disposal. Do not mix with acidic waste streams if cyanides (often used in adjacent chemistry) are present.[1]

References

-

World Intellectual Property Organization. (2022).[1][2][5][6] Patent WO2022094012A1: Macrocyclic urea orexin receptor agonists.[1][2] (Demonstrates lithiation protocols). Retrieved from [1][2]

-

World Intellectual Property Organization. (2024).[1][2][5] Patent WO2024211836A2: Semi-saturated bicyclic derivatives and related uses.[1][2] (Physical state confirmation).[1] Retrieved from [1][2]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Halogenated Pyridines. Retrieved from [Link][1][2]

Sources

- 1. 2-Chloro-5-methoxypyridine | C6H6ClNO | CID 15169000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. carlroth.com [carlroth.com]

- 5. WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses - Google Patents [patents.google.com]

- 6. WO2022094012A1 - Macrocyclic urea orexin receptor agonists - Google Patents [patents.google.com]

Commercial Procurement, Analytical Validation, and Synthetic Applications of 2-Chloro-3-fluoro-5-methoxypyridine

Executive Summary

In modern medicinal chemistry and agrochemical development, highly functionalized heterocyclic building blocks are critical for exploring complex chemical space. 2-Chloro-3-fluoro-5-methoxypyridine (CAS: 1211588-72-5) has emerged as a highly versatile scaffold. This whitepaper provides an in-depth technical guide for researchers and drug development professionals, detailing the structural causality of its reactivity, commercial procurement strategies, rigorous analytical validation protocols, and field-proven synthetic workflows utilized in the development of advanced therapeutics.

Chemical Profile & Structural Causality

The value of 2-Chloro-3-fluoro-5-methoxypyridine lies in its precise substitution pattern, which offers orthogonal handles for late-stage functionalization. Each functional group serves a distinct mechanistic purpose in both synthesis and pharmacological design:

-

C2-Chlorine (Electrophilic Handle): Positioned ortho to the pyridine nitrogen, this chlorine atom is highly activated toward nucleophilic aromatic substitution (

) and oxidative addition by transition metals (e.g., Palladium). It serves as the primary vector for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions[1]. -

C3-Fluorine (Electronic Modulator & Directing Group): The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) while donating electron density through resonance (+M). Pharmacologically, it lowers the

of the basic pyridine nitrogen, which can improve membrane permeability and reduce hERG liability. Synthetically, its strong inductive effect acidifies the adjacent C4 proton, making it a powerful directing group for ortho-metalation[2]. -

C5-Methoxy (Electron Donor & Masked Hydroxyl): The methoxy group balances the electron-deficient ring by donating electron density, preventing the pyridine from becoming overly deactivated. Furthermore, it can be selectively cleaved (e.g., using

) to yield a pyridinol, providing a handle for subsequent etherification or esterification.

Table 1: Physicochemical Properties

| Property | Value | Causality / Significance |

| CAS Number | 1211588-72-5 | Standard identifier for global procurement[3]. |

| Molecular Formula | Determines isotopic mass distribution (M and M+2 peaks). | |

| Molecular Weight | 161.56 g/mol | Low molecular weight ideal for fragment-based drug discovery. |

| Physical State | Colorless Oil | Requires careful handling and quantitative transfer techniques[1]. |

Commercial Landscape & Supplier Evaluation

Securing a reliable supply chain for highly specific fluorinated building blocks is critical to avoid bottlenecks in SAR (Structure-Activity Relationship) campaigns. Several commercial vendors supply this compound, but procurement must be evaluated on purity, scale, and handling requirements.

Table 2: Commercial Supplier Landscape

| Supplier | Catalog / CAS | Typical Purity | Procurement Notes |

| BLD Pharm | BD452951 / 1211588-72-5 | >97% | Often requires cold-chain transportation (2-8°C) to guarantee long-term stability and prevent degradation[3]. |

| Accela ChemBio | SY390013 | =95% | Available for standard catalog ordering; suitable for early discovery. |

| Neugen Labs | 2096998-15-9 (Internal) | Custom | Offers custom synthesis and scale-up for advanced building blocks[4]. |

Procurement Strategy: When ordering from suppliers like BLD Pharm or Accela ChemBio, request the Certificate of Analysis (CoA) prior to purchase. Ensure that the CoA includes both

Analytical Validation Protocol (Self-Validating System)

Do not rely solely on supplier documentation. Upon receipt, the material must be subjected to a self-validating analytical workflow to confirm regiochemistry and purity. The following protocol leverages exact literature values from recent pharmaceutical patents[1].

Step 1: Visual Inspection & Solubility Check

-

Action: Verify the material is a colorless to pale-yellow oil[1]. Dissolve a 5 mg aliquot in

or -

Causality: Insoluble particulates indicate inorganic salts (e.g., lithium or palladium residues from the supplier's synthesis).

Step 2: LC-MS (Liquid Chromatography-Mass Spectrometry)

-

Action: Run an ESI+ (Electrospray Ionization) method.

-

Validation: You must observe a parent ion

at m/z = 162.0 [1]. Crucially, the spectrum must display a classic 3:1 isotopic cluster at m/z 162 and 164, confirming the presence of exactly one chlorine atom.

Step 3: High-Resolution

-

Action: Acquire a

NMR spectrum at 400 MHz or higher in -

Validation: The spectrum must match the following parameters[1]:

- 8.04 (d, J = 2.6 Hz, 1H): Corresponds to the C6 proton. The small coupling constant (2.6 Hz) indicates a meta-coupling to the C4 proton.

-

7.70 (dd, J = 10.4, 2.6 Hz, 1H): Corresponds to the C4 proton. The large coupling (10.4 Hz) is the diagnostic

- 3.86 (s, 3H): Corresponds to the C5-methoxy group.

Synthetic Applications & Workflows in Drug Discovery

2-Chloro-3-fluoro-5-methoxypyridine is heavily utilized in the synthesis of complex therapeutics, including DNA Polymerase Theta inhibitors[1], Macrocyclic Urea Orexin Receptor Agonists[2], and Quinazolinone BET Bromodomain Inhibitors[5].

Fig 1: Synthetic divergence of 2-Chloro-3-fluoro-5-methoxypyridine in drug discovery.

Protocol A: Regioselective C4-Lithiation and Iodination

This protocol is utilized to create an electrophilic handle at the C4 position for the synthesis of Orexin Receptor Agonists[2].

-

Preparation: To a flame-dried flask under an argon atmosphere, add 2-chloro-3-fluoro-5-methoxypyridine (2.65 g, 16.4 mmol) and anhydrous tetrahydrofuran (THF, 50 mL)[2].

-

Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C. Causality: Cryogenic conditions are mandatory to prevent nucleophilic addition of the alkyllithium to the C2-chlorine or the pyridine ring (Chichibabin-type side reactions).

-

Deprotonation: Add 2.5M n-butyllithium in hexanes (7.22 mL, 18.0 mmol) dropwise over 15 minutes. Stir at -78 °C for 1 hour[2]. Causality: The C3-fluorine and C5-methoxy groups synergistically direct the lithium to the C4 position via Directed ortho-Metalation (DoM).

-

Electrophilic Quench: Add Iodine (

, 4.62 g, 18.2 mmol) in batches. Causality: The highly reactive C4-lithium species rapidly attacks the electrophilic iodine, trapping the intermediate[2]. -

Workup: Allow the solution to warm to ambient temperature over 2 hours. Quench by the slow addition of saturated aqueous sodium bisulfite (

, 50 mL)[2]. Causality: The bisulfite reduces unreacted, highly oxidative iodine into water-soluble, benign iodide ions, preventing oxidative degradation of the product during extraction.

Protocol B: Palladium-Catalyzed Carbonylation

This protocol converts the C2-chlorine into a methyl ester, a key step in the synthesis of Quinazolinone BET Inhibitors[5].

-

Reaction Setup: In a high-pressure autoclave, combine 2-chloro-3-fluoro-5-methoxypyridine (5.05 g, 31.2 mmol), triethylamine (13.0 mL, 93.6 mmol), and

(1.14 g, 1.56 mmol) in methanol (150 mL)[5]. -

Atmosphere Exchange: Purge the vessel with Carbon Monoxide (CO) three times to remove oxygen, which would otherwise poison the Palladium(0) catalyst[5].

-

Pressurization & Heating: Pressurize the autoclave to 200 psi with CO and heat to 110 °C under vigorous stirring for 6 hours[5]. Causality: The high pressure drives the insertion of CO into the Pd-aryl bond, while methanol acts as the nucleophile to trap the acyl-palladium intermediate, yielding the methyl ester.

References

-

BLD Pharm. 1211588-72-5 | 2-Chloro-3-fluoro-5-methoxypyridine. 3

-

Accela ChemBio Inc. Chemical Suppliers World Wide: 2-CHLORO-3-FLUORO-5-METHOXYPYRIDINE.

-

Moma Therapeutics Inc. WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses. Google Patents. 1

-

WO2022094012A1 - Macrocyclic urea orexin receptor agonists. Google Patents. 2

-

Neugen Labs. Building Blocks Archives. 4

-

US10500209B2 - Quinazolinones as bromodomain inhibitors. Google Patents. 5

Sources

- 1. WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses - Google Patents [patents.google.com]

- 2. WO2022094012A1 - Macrocyclic urea orexin receptor agonists - Google Patents [patents.google.com]

- 3. 1211588-72-5|2-Chloro-3-fluoro-5-methoxypyridine|BLD Pharm [bldpharm.com]

- 4. neugenlabs.com [neugenlabs.com]

- 5. US10500209B2 - Quinazolinones as bromodomain inhibitors - Google Patents [patents.google.com]

Strategic Functionalization of 2-Chloro-3-fluoro-5-methoxypyridine in Advanced Drug Discovery: A Technical Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry, multi-substituted pyridines serve as privileged scaffolds for developing highly targeted therapeutics. 2-Chloro-3-fluoro-5-methoxypyridine (CAS: 1211588-72-5) has emerged as a critical building block[1]. Characterized by its unique tri-functionalization—a highly reactive C2-chlorine, a metabolically stabilizing C3-fluorine, and an electron-donating C5-methoxy group—this molecule offers unparalleled versatility for late-stage diversification. This whitepaper provides an in-depth mechanistic review of its synthetic utility and its pivotal role in synthesizing next-generation epigenetic modulators, neurological agents, and synthetic lethality oncology drugs.

Structural Rationale & Pharmacological Significance

The strategic placement of functional groups on the pyridine ring dictates both its chemical reactivity and the pharmacokinetic profile of the resulting active pharmaceutical ingredients (APIs):

-

C3-Fluorine: The introduction of fluorine significantly enhances the lipophilicity of the scaffold, improving blood-brain barrier (BBB) penetrance for neurological targets. Furthermore, the strong electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, reducing basicity and mitigating off-target hERG channel liabilities.

-

C2-Chlorine: This halogen serves as an ideal orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and carbonylation). Its proximity to the pyridine nitrogen accelerates oxidative addition by palladium catalysts[2].

-

C5-Methoxy Group: As an electron-donating group, the methoxy substituent enriches the electron density of the aromatic system, counteracting the deactivating effects of the halogens. Crucially, it acts as a strong directing group for Directed Ortho-Metalation (DoM), enabling precise C-H activation at adjacent positions[3].

Target Pathways in Drug Development

Recent patent literature highlights the integration of this scaffold into three primary therapeutic domains:

-

Bromodomain and Extra-Terminal (BET) Inhibitors: The scaffold is carbonylated and cyclized to form quinazolinones. These derivatives act as epigenetic readers, competitively binding the acetyl-lysine recognition pocket of BRD4, thereby downregulating oncogenes like c-Myc and suppressing acute inflammatory pathways[2].

-

Orexin Receptor Agonists: Through lithiation and subsequent macrocyclization, the scaffold is incorporated into macrocyclic ureas targeting neurological and psychiatric disorders[3].

-

DNA Polymerase Theta (Pol Θ) Inhibitors: Semi-saturated bicyclic derivatives utilizing this pyridine core are deployed to induce synthetic lethality in homologous recombination-deficient (HRD) cancers[4].

Figure 1: Mechanism of Action for BET Inhibitors Derived from the Pyridine Scaffold.

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Core Scaffold

| Property | Value | Scientific Implication |

| CAS Number | 1211588-72-5[1] | Unique identifier for supply chain and regulatory tracking. |

| Molecular Formula | C6H5ClFNO | Low molecular weight (161.56 g/mol ) ensures high ligand efficiency. |

| Storage Conditions | 2-8°C, Inert Atmosphere[1] | Prevents hydrolytic degradation of the C-Cl bond over time. |

| SMILES | COC1=CC(F)=CN=C1Cl | Defines the exact spatial arrangement for computational docking. |

Table 2: Key Reaction Yields & Conditions

| Reaction Type | Catalyst / Reagent | Temp / Pressure | Yield | Ref |

| Directed Ortho-Lithiation / Iodination | n-BuLi, I2, THF | -78°C | ~82% | [3] |

| Palladium-Catalyzed Carbonylation | Pd(dppf)Cl2, CO, MeOH | 110°C, 200 psi | High | [2] |

Validated Experimental Protocols

As an application scientist, it is imperative to understand not just what to do, but why each step is performed. The following protocols are designed as self-validating systems to ensure maximum yield and safety.

Protocol A: Directed Ortho-Lithiation and Electrophilic Trapping (Iodination)

This workflow activates the C-H bond adjacent to the directing groups to install an iodine atom, setting up the molecule for subsequent cross-coupling[3].

-

Preparation: Dissolve 2-chloro-3-fluoro-5-methoxypyridine (30.0 mmol) in anhydrous Tetrahydrofuran (THF, 50 mL) under a strict argon atmosphere.

-

Causality: THF acts as a Lewis base, coordinating to the lithium cation. This breaks down the unreactive n-BuLi hexamers into highly reactive dimers/tetramers.

-

-

Cryogenic Cooling: Cool the reaction vessel to -78°C using a dry ice/acetone bath.

-

Causality: Cryogenic temperatures are mandatory for kinetic control. If the temperature rises, the butyl anion will act as a nucleophile rather than a base, attacking the C2-chlorine and leading to unwanted alkylation or the formation of highly unstable pyridyne (aryne) intermediates.

-

-

Lithiation: Add 2.5M n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) dropwise over 30 minutes. Stir for 1 hour at -78°C.

-

Electrophilic Quench: Add solid Iodine (I2, 1.15 equivalents) in batches. Allow the solution to slowly warm to ambient temperature over 2 hours.

-

Workup & Validation: Quench the reaction by the slow addition of saturated aqueous sodium bisulfite (NaHSO3).

-

Causality: Sodium bisulfite is a reducing agent. It reduces any unreacted, highly oxidative iodine (purple) into water-soluble iodide ions (colorless), preventing oxidative degradation of the product during extraction.

-

Protocol B: Palladium-Catalyzed Carbonylation

This protocol converts the C2-chlorine into a methyl ester, a critical precursor for synthesizing quinazolinone-based BET inhibitors[2].

-

Reaction Assembly: In a high-pressure autoclave, combine 2-chloro-3-fluoro-5-methoxypyridine (31.2 mmol), triethylamine (93.6 mmol, 3 eq), and Pd(dppf)Cl2 (1.56 mmol, 5 mol%) in methanol (150 mL).

-

Causality: Triethylamine acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward. Methanol serves a dual purpose as both the solvent and the nucleophile that attacks the acyl-palladium intermediate to form the ester. Pd(dppf)Cl2 is chosen because the bidentate dppf ligand possesses a wide "bite angle," which sterically accelerates the final reductive elimination step of the catalytic cycle.

-

-

Atmospheric Purging: Seal the autoclave and purge the system with Carbon Monoxide (CO) gas three times.

-

Causality: This is a self-validating safety and efficacy step. Purging removes all oxygen. If oxygen is present, it will irreversibly oxidize the active Pd(0) species back to an inactive Pd(II) state, killing the catalytic cycle.

-

-

Pressurization & Heating: Pressurize the vessel with CO to 200 psi and heat to 110°C with vigorous stirring for 6 hours.

-

Causality: High pressure increases the concentration of dissolved CO in the methanol, forcing the equilibrium toward the CO insertion step (migratory insertion) before the catalyst can undergo unwanted side reactions.

-

-

Purification: Cool to room temperature, vent the CO safely, and filter the mixture through a pad of Celite.

-

Causality: Filtration removes "Pd black" (aggregated, deactivated palladium nanoparticles) which can cause emulsions during liquid-liquid extraction.

-